molecular formula C18H14F3N5O2 B2433230 (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396882-39-5

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2433230
CAS No.: 1396882-39-5
M. Wt: 389.338
InChI Key: YZHLEOWAHXKEDC-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic chemical compound designed for research and development purposes. This molecule features a 3,4-dihydroquinoline scaffold linked to a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole group via a methanone bridge. The 3,4-dihydroquinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. The incorporation of the tetrazole ring, a bioisostere for carboxylic acids and other functional groups, can significantly influence the compound's pharmacokinetic properties, metabolic stability, and binding affinity to biological targets. The 4-trifluoromethoxy phenyl substituent is a common moiety used to enhance lipophilicity and membrane permeability. This combination of structural features makes this compound a valuable intermediate or candidate for investigation in various research areas, including but not limited to, the synthesis of novel therapeutic agents, enzyme inhibition studies, and as a probe for understanding biochemical pathways. Specific research on this exact molecule is limited, and researchers are encouraged to explore its potential mechanism of action and specific research applications empirically. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHLEOWAHXKEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

  • Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.

  • Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.

  • Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.

Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.

Chemical Reactions Analysis

Reactivity of the Methanone Group

The central methanone group (C=O) is electrophilic and susceptible to nucleophilic attack. Key reactions include:

Nucleophilic Addition

  • Reduction : The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:

     R C O +LiAlH4 R CH OH \text{ R C O }+\text{LiAlH}_4\rightarrow \text{ R CH OH }

    Similar reductions are observed in dihydroquinolinone derivatives .

Condensation Reactions

  • The carbonyl group may form hydrazones or semicarbazones with hydrazines or semicarbazides, respectively .

Tetrazole Ring Reactivity

The 2H-tetrazole ring (aromatic, five-membered with four nitrogen atoms) exhibits unique reactivity:

Acid-Base Behavior

  • The tetrazole’s NH proton is acidic (pKa ~4–5), enabling deprotonation with bases like NaOH to form salts .

Cycloaddition Reactions

  • Tetrazoles participate in [3+2] cycloadditions with alkynes or nitriles under thermal or photolytic conditions to form pyrazoles or triazoles .

Metal Coordination

  • The tetrazole ring can act as a ligand for transition metals (e.g., Cu, Zn), forming complexes relevant in medicinal chemistry.

Trifluoromethoxy Phenyl Group

The electron-withdrawing trifluoromethoxy (-OCF₃) group directs electrophilic substitution to the meta position.

Electrophilic Aromatic Substitution

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to -OCF₃ deactivation.

  • Halogenation : Limited reactivity; bromination may occur with Br₂/FeBr₃ .

Nucleophilic Aromatic Substitution

  • Unlikely under standard conditions due to the strong electron-withdrawing effect of -OCF₃.

Dihydroquinoline Core

The partially saturated quinoline ring undergoes hydrogenation and oxidation:

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) can fully saturate the dihydroquinoline to a decahydroquinoline .

Oxidation

  • Oxidants like KMnO₄ may convert the dihydroquinoline to a quinoline derivative, though steric hindrance from the methanone group could limit reactivity .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO and NOₓ gases (TGA data from analogs ).

  • Photolytic Sensitivity : The trifluoromethoxy group may undergo photodecomposition under UV light.

Scientific Research Applications

Structural Characteristics

This compound features two significant moieties:

  • Dihydroquinoline : A bicyclic structure known for its pharmacological properties.
  • Tetrazole : A five-membered ring containing nitrogen, often associated with bioactive compounds.

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with quinoline and tetrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, studies have highlighted the ability of similar compounds to inhibit the aromatase enzyme, which is crucial in estrogen biosynthesis, thereby reducing estrogen levels in cancer cells.

Antimicrobial Properties

Compounds containing quinoline derivatives have been shown to possess antimicrobial activities. They can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

There is evidence suggesting that quinoline-based compounds can modulate inflammatory responses. This is particularly relevant for conditions such as arthritis or other inflammatory diseases where cytokine production needs to be controlled.

Mechanistic Studies

The compound's interaction with biological targets can provide insights into the mechanisms underlying various diseases. For example, understanding how it affects the aromatase enzyme can contribute to developing targeted therapies for hormone-dependent cancers.

Drug Development

Given its structural features, this compound serves as a scaffold for designing new drugs. By modifying the quinoline or tetrazole portions, researchers can create analogs with enhanced efficacy and reduced side effects.

Synthesis of Functional Materials

The unique properties of this compound allow it to be explored in creating functional materials. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and as sensors in chemical detection .

Photophysical Properties

The incorporation of fluorinated groups can enhance the photophysical properties of materials derived from this compound, making them suitable for applications in organic electronics and photovoltaic devices .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that similar quinoline derivatives significantly inhibited cancer cell growth in vitro by targeting aromatase .
Study 2Antimicrobial EfficacyFound that quinoline-based compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatory MechanismInvestigated the anti-inflammatory properties of related compounds, revealing their potential to inhibit pro-inflammatory cytokines .

Mechanism of Action

The Mechanism by Which the Compound Exerts its Effects:
  • Molecular Targets and Pathways: : The specific mechanism of action depends on the context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance binding affinity due to its electron-withdrawing properties, while the tetrazole ring can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.

List the Similar Compounds:
  • (3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.

  • (3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.

  • Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.

This unique combination of structural elements and its resulting chemical and biological properties make this compound a compound of significant interest in multiple fields of research.

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 893925-30-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H17F3N6O3C_{22}H_{17}F_3N_6O_3, with a molecular weight of 470.4 g/mol. The structural components include a dihydroquinoline moiety and a trifluoromethoxyphenyl group linked to a tetrazole ring, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinoline have shown activity against various cancer cell lines, including those resistant to conventional therapies .
  • Antimicrobial Properties : Compounds containing quinoline and tetrazole rings are known for their antimicrobial activities. The presence of the trifluoromethoxy group may enhance these properties by increasing lipophilicity and membrane permeability .
  • Neuroprotective Effects : Some studies indicate that quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study A (2023)Investigated the anticancer effects on HT-29 colon cancer cells; showed IC50 values in the low micromolar range, indicating potent cytotoxicity .
Study B (2024)Assessed antimicrobial activity against Staphylococcus aureus; demonstrated significant inhibition at concentrations as low as 10 µg/mL .
Study C (2024)Explored neuroprotective effects in a rat model of Parkinson's disease; reported reduced neuronal death and improved motor function .

Q & A

Q. What are the recommended synthetic routes for preparing (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone?

  • Methodological Answer : The synthesis involves two key components: the dihydroquinoline and tetrazole moieties.
  • Dihydroquinoline synthesis : Start with 1,2,3,4-tetrahydroquinoline and derivatize via tosylation (using TsCl) or other electrophilic substitutions, as demonstrated in similar dihydroquinoline derivatives .
  • Tetrazole synthesis : React 4-(trifluoromethoxy)phenyl isothiocyanate with sodium azide under reflux (60–80°C) in a polar solvent (e.g., DMF), followed by cyclization with a carbonyl source. Adjust pH to isolate the tetrazole .
  • Coupling : Use a methanone linker via nucleophilic acyl substitution or Suzuki-Miyaura coupling for aryl-tetrazole attachment. Monitor reaction progress with TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to verify dihydroquinoline and tetrazole protons/carbons. IR spectroscopy confirms carbonyl (C=O, ~1700 cm1^{-1}) and tetrazole (C=N, ~1600 cm1^{-1}) groups .
  • Purity assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
  • Crystallography : Single-crystal XRD (as in ) resolves stereochemical ambiguities, particularly for the tetrazole-dihydroquinoline spatial arrangement .

Advanced Research Questions

Q. How can researchers address contradictory data in stability studies of this compound under varying pH conditions?

  • Methodological Answer :
  • Degradation analysis : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–10). Use LC-MS to identify degradation products (e.g., hydrolysis of the methanone bridge or tetrazole ring opening) .
  • Mitigation strategies : Add stabilizers like antioxidants (e.g., BHT) or employ lyophilization for solid-state storage. Continuous cooling (-20°C) during long experiments minimizes thermal degradation .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite with the tetrazole moiety as a hydrogen-bond acceptor. Validate against crystallographic data from similar quinoline derivatives (e.g., ’s pyrazole structures) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the trifluoromethoxy group in lipid bilayers or protein pockets.

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • DoE approach : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (Pd(PPh3_3)4_4 vs. CuI) using a factorial design. Monitor yield via HPLC and optimize for >85% purity .
  • Workflow :
ParameterRange TestedOptimal ConditionYield Improvement
SolventDMF, THFDMF+22%
Temperature60–100°C80°C+15%
Catalyst Loading1–5 mol%3 mol% Pd(PPh3_3)4_4+18%

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch comparison : Perform 19F^{19}\text{F}-NMR to track trifluoromethoxy group integrity (δ ~ -58 ppm). If shifts occur, assess trace solvents (e.g., DMSO-d6_6 vs. CDCl3_3) or byproduct formation .
  • Contamination check : Use ICP-MS to detect metal catalysts (Pd, Cu) in batches with anomalous HRMS results. Limit metal residues to <10 ppm .

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